molecular formula C16H17ClN6O2S B11256489 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B11256489
M. Wt: 392.9 g/mol
InChI Key: VVWTXMOCNDQVNX-UHFFFAOYSA-N
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Description

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolo-triazine core, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolo-triazine core This core is synthesized through a series of cyclization reactions involving hydrazine derivatives and nitriles under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE stands out due to its unique triazolo-triazine core, which imparts stability and versatility in chemical reactions

Properties

Molecular Formula

C16H17ClN6O2S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C16H17ClN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25)

InChI Key

VVWTXMOCNDQVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)NC1=O

Origin of Product

United States

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